molecular formula C10H11FO4 B14018012 Methyl 3-fluoro-4,5-dimethoxybenzoate

Methyl 3-fluoro-4,5-dimethoxybenzoate

Cat. No.: B14018012
M. Wt: 214.19 g/mol
InChI Key: RAADOQHUTYMEPW-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4,5-dimethoxybenzoate is a fluorinated aromatic ester with the molecular formula C₁₀H₁₁FO₄. Its structure features a methyl ester group at the carbonyl position, a fluorine atom at the 3rd position, and methoxy (-OCH₃) groups at the 4th and 5th positions of the benzene ring (Figure 1). This compound is primarily utilized in organic synthesis, particularly as a building block for fluorescent ligands targeting G protein-coupled receptors (GPCRs) such as ACKR3, where its fluorinated aromatic core enhances binding affinity and photophysical properties .

Synthetically, it is prepared via O-alkylation of methyl 3-hydroxy-4,5-dimethoxybenzoate, followed by fluorination or direct substitution reactions. The methyl ester group is often hydrolyzed to a carboxylic acid for subsequent peptide coupling or functionalization .

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 3-fluoro-4,5-dimethoxybenzoate

InChI

InChI=1S/C10H11FO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,1-3H3

InChI Key

RAADOQHUTYMEPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 3-fluoro-4,5-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-fluoro-4,5-dimethoxybenzoate can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemistry: Methyl 3-fluoro-4,5-dimethoxybenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of benzoate derivatives. It is also used in the development of new bioactive molecules.

Medicine: this compound has potential applications in the pharmaceutical industry. It is investigated for its role in the synthesis of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4,5-dimethoxybenzoate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications
This compound 3-F, 4,5-OCH₃ 214.19 Fluorescent ligand synthesis
Methyl 3-iodo-4,5-dimethoxybenzoate 3-I, 4,5-OCH₃ 322.09 Pd-catalyzed cross-coupling reactions
Methyl 3-hydroxy-4,5-dimethoxybenzoate 3-OH, 4,5-OCH₃ 212.20 Intermediate for O-alkylation
Methyl syringate 4-OH, 3,5-OCH₃ 212.20 Antioxidant, natural product derivative
Methyl 2-amino-4,5-dimethoxybenzoate 2-NH₂, 4,5-OCH₃ 211.21 Pharmaceutical intermediate
Methyl 3,4,5-trimethoxybenzoate 3,4,5-OCH₃ 226.23 Solubility enhancer, synthetic precursor

Key Observations:

Halogen Effects :

  • The 3-fluoro substituent enhances electronic withdrawal, stabilizing the aromatic ring and increasing resistance to nucleophilic substitution compared to the 3-iodo analog. The iodo derivative’s larger atomic radius and weaker C–I bond make it superior in cross-electrophile coupling reactions (e.g., Pd-catalyzed alkylation) .
  • Fluorine’s electronegativity improves lipophilicity, critical for blood-brain barrier penetration in drug candidates .

Hydroxyl vs. Methoxy Groups: Methyl 3-hydroxy-4,5-dimethoxybenzoate serves as a precursor for fluorinated analogs but is prone to oxidation. In contrast, methyl syringate (4-OH, 3,5-OCH₃) exhibits antioxidant activity due to its phenolic hydroxyl group .

Methoxy Density: Methyl 3,4,5-trimethoxybenzoate’s three methoxy groups increase steric bulk and solubility in nonpolar solvents, making it a preferred scaffold for prodrug design .

Spectral and Physical Properties

Table 2: Comparative Spectral Data (NMR and MS)

Compound Name ¹H NMR (δ, ppm) MS (m/z)
This compound 3.90 (s, 3H, OCH₃), 7.21 (d, J=8.2 Hz, 1H) 214.19 [M]+
Methyl 3-iodo-4,5-dimethoxybenzoate 3.88 (s, 6H, OCH₃), 7.65 (s, 1H) 322.09 [M]+
Methyl syringate 3.85 (s, 6H, OCH₃), 7.32 (s, 2H) 212.20 [M]+
  • Fluorine vs. Iodo NMR Shifts : The deshielding effect of fluorine in the 3-position splits aromatic proton signals (e.g., doublet at δ 7.21), whereas the iodo analog shows a singlet due to reduced coupling .
  • Methoxy Group Multiplicity : Trimethoxy derivatives (e.g., methyl syringate) exhibit simplified aromatic signals due to symmetry .

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